molecular formula C27H23N5O5S B2941096 N-[(4-methoxyphenyl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 1023367-60-3

N-[(4-methoxyphenyl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide

Cat. No.: B2941096
CAS No.: 1023367-60-3
M. Wt: 529.57
InChI Key: SVAOFOFZEZVUPX-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring an imidazo[1,2-c]quinazolin-3-one core. Key structural attributes include:

  • Substituents: A (3-nitrophenyl)methylsulfanyl group at position 5 of the quinazolinone ring, introducing electron-withdrawing nitro functionality.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O5S/c1-37-20-11-9-17(10-12-20)15-28-24(33)14-23-26(34)31-25(29-23)21-7-2-3-8-22(21)30-27(31)38-16-18-5-4-6-19(13-18)32(35)36/h2-13,23H,14-16H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAOFOFZEZVUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the imidazo[1,2-c]quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfanyl group: This step involves the reaction of the intermediate with a thiol reagent, such as thiophenol, under mild conditions.

    Attachment of the nitrophenyl group: This can be done through a nucleophilic substitution reaction using a nitrophenyl halide.

    Final acylation step: The compound is acylated with acetic anhydride or a similar reagent to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide involves its interaction with specific molecular targets. The imidazo[1,2-c]quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences and similarities:

Compound Name / ID Core Structure Key Substituents Sulfanyl Linkage Position Biological Activity (Reported)
Target Compound Imidazo[1,2-c]quinazolin-3-one 5-[(3-Nitrophenyl)methyl]sulfanyl; 2-[(4-methoxyphenyl)methyl]acetamide Position 5 Not reported
N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide Quinazolin-4(3H)-one + thiazolidinone 3-Phenyl; 2-thioxothiazolidin-4-one Position 2 Anticancer (in vitro)
N-(2,4-Dichlorophenyl)methyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazolin-2,4-dione 2,4-Dichlorophenylmethyl; 2,4-dioxo N/A Anticonvulsant (ED₅₀ = 25 mg/kg)
N-(4-Sulfamoylphenyl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide Quinazolin-4(3H)-one 4-Sulfamoylphenyl; substituted acetamide Position 2 Cytotoxic (IC₅₀ = 8–12 μM)
N-(4-Methoxyphenyl)pentanamide Simple acetamide 4-Methoxyphenyl; pentanamide N/A Anthelmintic (low cytotoxicity)

Key Observations :

  • The target compound’s 3-nitrophenylsulfanyl group distinguishes it from analogues with phenyl or sulfonamide substituents .
  • The 4-methoxyphenylmethyl group on the acetamide side chain is structurally similar to N-(4-methoxyphenyl)pentanamide, which demonstrated selective antiparasitic activity .

Biological Activity

The compound N-[(4-methoxyphenyl)methyl]-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be broken down into several structural components:

  • Imidazo[1,2-c]quinazoline core : Known for various biological activities.
  • Methoxyphenyl and nitrophenyl substituents : These groups may influence the compound's interaction with biological targets.
  • Thioether linkage : Potentially enhances lipophilicity and bioavailability.

Structural Formula

The structural formula can be represented as follows:

\text{N 4 methoxyphenyl methyl 2 5 3 nitrophenyl methyl sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide}

Anticancer Properties

Recent studies have indicated that compounds with imidazoquinazoline cores exhibit significant anticancer activity. For example, a study demonstrated that derivatives of quinazoline showed cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Study: Anticancer Activity Evaluation

  • Compound Tested : Various derivatives of imidazoquinazoline.
  • Cell Lines : MCF-7 (breast cancer), A549 (lung cancer).
  • Results : IC50 values ranged from 10 to 30 µM, indicating moderate to high potency.

Antimicrobial Activity

The presence of both methoxy and nitro groups in the structure suggests potential antimicrobial properties. Research has shown that compounds with similar substitutions exhibit activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus8
Compound BEscherichia coli16
Compound CPseudomonas aeruginosa32

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Methoxy Group : Enhances lipophilicity and may improve membrane permeability.
  • Nitro Group : Increases electron-withdrawing capacity, potentially enhancing reactivity with biological targets.
  • Thioether Linkage : May affect the compound's stability and interaction with enzymes.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of key enzymes involved in cancer cell proliferation.
  • Disruption of bacterial cell wall synthesis.

Toxicity Studies

Preliminary toxicity studies have indicated that while the compound exhibits promising biological activity, further investigations are necessary to evaluate its safety profile. In vitro assays showed low toxicity at therapeutic concentrations, but long-term studies are required to assess chronic exposure effects.

Q & A

Q. What are the recommended strategies for optimizing the multi-step synthesis of this compound?

The synthesis of complex heterocyclic acetamides typically involves sequential functionalization of core structures (e.g., imidazo[1,2-c]quinazolinone). Key steps include:

  • Core preparation : Start with constructing the imidazo[1,2-c]quinazolinone scaffold via cyclization reactions under controlled temperature and solvent conditions.
  • Sulfanyl group introduction : Use nucleophilic substitution or thiol-ene reactions to attach the [(3-nitrophenyl)methyl]sulfanyl moiety at the 5-position.
  • Acetamide coupling : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the N-[(4-methoxyphenyl)methyl] group to the core. Computational reaction path searches (e.g., quantum chemical calculations) can identify energy-efficient pathways and reduce trial-and-error experimentation .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

A combination of techniques ensures accurate characterization:

  • X-ray crystallography : Resolves 3D molecular geometry and confirms regioselectivity in functional group attachment (e.g., sulfanyl vs. methoxy positions) .
  • NMR spectroscopy : 1H/13C NMR identifies proton environments and validates substitution patterns (e.g., methoxyphenyl vs. nitrophenyl groups).
  • HPLC-MS : Quantifies purity (>95%) and detects trace byproducts from incomplete reactions .

Q. How can computational tools aid in designing derivatives with enhanced bioactivity?

  • Molecular docking : Predict binding affinity to target proteins (e.g., kinases or enzymes) using software like AutoDock or Schrödinger.
  • QSAR modeling : Correlate structural features (e.g., nitro group placement) with biological activity data to prioritize synthetic targets.
  • Solubility prediction : Tools like COSMO-RS estimate solubility in biological matrices, guiding formulation studies .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from variability in assay conditions or off-target effects. Mitigation strategies include:

  • Dose-response profiling : Establish EC50/IC50 values across multiple cell lines or enzymatic assays to confirm target specificity .
  • Metabolite screening : Use LC-MS/MS to identify degradation products or active metabolites that may influence results.
  • Orthogonal assays : Validate findings with complementary methods (e.g., SPR for binding kinetics alongside cellular proliferation assays) .

Q. What methodologies elucidate the reaction mechanisms of sulfanyl group incorporation in this compound?

Advanced mechanistic studies involve:

  • Isotopic labeling : Track sulfur incorporation using 34S-labeled reagents and monitor via mass spectrometry.
  • In situ spectroscopy : Raman or IR spectroscopy detects transient intermediates (e.g., thiyl radicals) during sulfanyl group attachment.
  • DFT calculations : Model reaction pathways to identify rate-limiting steps and transition states, optimizing catalyst selection .

Q. How can researchers assess the compound’s stability under physiological or extreme conditions?

  • Forced degradation studies : Expose the compound to acidic/basic hydrolysis, oxidative stress (H2O2), and UV light to identify degradation pathways .
  • Thermogravimetric analysis (TGA) : Measures thermal stability and decomposition thresholds.
  • Long-term storage assays : Monitor stability in buffer solutions (pH 4–9) at 4°C, 25°C, and 40°C to simulate shelf-life conditions .

Methodological Notes

  • Experimental design : Use factorial design (e.g., DoE) to optimize reaction parameters (temperature, solvent, catalyst) while minimizing resource consumption .
  • Data validation : Cross-reference computational predictions with experimental data to refine models and reduce bias .

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